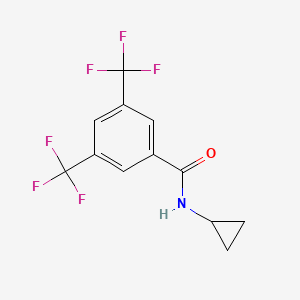
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide: is an organic compound with the molecular formula C13H11F6NO It is characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl groups enhance its ability to interact with biological targets, making it useful in drug discovery and development .
Medicine: Its structural features may contribute to improved drug efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, allowing it to modulate their activity. The cyclopropyl group contributes to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)benzamide: Similar in structure but lacks the cyclopropyl group.
N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide: Contains a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness: N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both cyclopropyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The cyclopropyl group enhances the compound’s stability, while the trifluoromethyl groups improve its binding affinity and reactivity .
Propriétés
Formule moléculaire |
C12H9F6NO |
|---|---|
Poids moléculaire |
297.20 g/mol |
Nom IUPAC |
N-cyclopropyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-3-6(10(20)19-9-1-2-9)4-8(5-7)12(16,17)18/h3-5,9H,1-2H2,(H,19,20) |
Clé InChI |
KMJUUERBTHYPHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)





![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)




![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
